molecular formula C12H15NO3 B12212850 4-[(3-Methylbutanoyl)amino]benzoic acid

4-[(3-Methylbutanoyl)amino]benzoic acid

Cat. No.: B12212850
M. Wt: 221.25 g/mol
InChI Key: ZOQRJGXJOBCVTD-UHFFFAOYSA-N
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Description

4-[(3-Methylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid, where the amino group is substituted with a 3-methylbutanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutanoyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[(3-Methylbutanoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(3-methylbutanoylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-5-3-9(4-6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

ZOQRJGXJOBCVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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